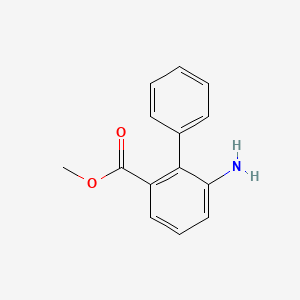
Methyl 3-amino-2-phenylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-amino-2-methylbenzoate” is a compound that likely contains a benzene ring, given the “benzoate” in its name. It also likely contains a methyl ester group (-COOCH3) and an amino group (-NH2), indicated by “methyl” and “amino” in its name .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-amino-2-phenylbenzoate” are not available, similar compounds are often synthesized through processes like nucleophilic substitution or condensation reactions .Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzene ring with various functional groups attached. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
Amines, such as the one likely present in this compound, can act as nucleophiles and bases, reacting with acids to form salts and with electrophiles in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present .Applications De Recherche Scientifique
Stereoselective Synthesis
- Methyl 3-amino-2-phenylbenzoate is used in stereoselective synthesis processes. For example, the asymmetric transfer hydrogenation of methyl 2-acylbenzoates, a category to which this compound belongs, involves well-defined ruthenium catalysts. This process yields 3-alkylphtalides with high enantiomeric excess, demonstrating the compound's relevance in asymmetric synthesis (Everaere et al., 2001).
Synthesis of Specific Chemical Compounds
- This compound is utilized as a starting material or intermediate in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of chlorantraniliprole, a compound with potential applications in various fields (Chen Yi-fen et al., 2010).
Chemical Reassignment and Structural Analysis
- The compound plays a role in the reassignment of structures in chemical analysis. For example, the synthesis of methyl 2-hydroxy-4-methoxy-6-phenylbenzoate involved the treatment of related compounds, leading to a reevaluation of previously assigned structures (Howarth & Harris, 1968).
Molecular Linkage and Structural Studies
- This compound is significant in studies of molecular linkage and structure. It is used to examine how molecules link to form complex sheets or chains, as seen in studies involving isomeric this compound compounds (Portilla et al., 2007).
Fluorescent Sensor Development
- The compound finds application in the development of fluorescent sensors, such as for detecting Al3+ ions. These sensors are crucial in environmental monitoring and biological applications (Ye et al., 2014).
Prodrug Development in Cancer Research
- This compound derivatives are explored as prodrugs in antitumor research. These compounds show selective, potent antitumor properties and are transformed into active metabolites, making them potential candidates in cancer treatment (Bradshaw et al., 2002).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-amino-2-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-8-5-9-12(15)13(11)10-6-3-2-4-7-10/h2-9H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQJSEQYCUPCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B3014976.png)
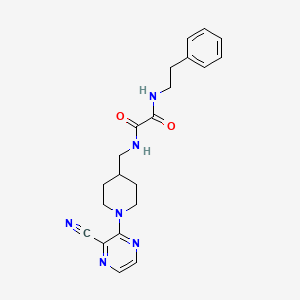
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3014978.png)
![N-(4-methoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B3014979.png)
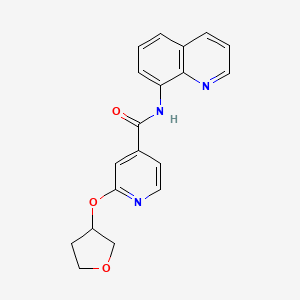

![1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3014984.png)
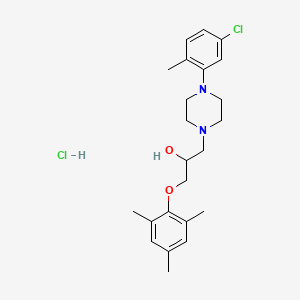
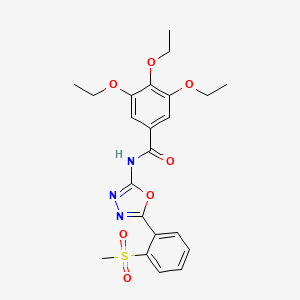

![4-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B3014991.png)
